2-Methyl-1-butanol
Overview
Description
5)H({12})O. It is one of several isomers of amyl alcohol and appears as a colorless liquid. This compound occurs naturally in trace amounts and has attracted attention as a potential biofuel due to its hydrophobic and branched structure .
Mechanism of Action
Target of Action
2-Methyl-1-butanol, also known as active amyl alcohol, is an organic compound that primarily targets hornets and wasps, particularly yellowjackets . It acts as an attractant for these insects in traps . This compound is also used as a solvent in paints and oils and as a flavorant in many processed foods .
Mode of Action
The mode of action of this compound is non-toxic. It works by attracting targeted pests, leading to their physical entrapment . This biochemical active ingredient is considered a biochemical pesticide due to its non-toxic mode of action .
Biochemical Pathways
This compound is produced from glucose by genetically modified E. coli . The compound 2-Keto-3-methylvalerate, a precursor to threonine, is converted to the target alcohol by the sequential action of 2-keto acid decarboxylase and dehydrogenase . This process is part of the isoleucine biosynthetic pathway .
Pharmacokinetics
Information on the pharmacokinetics of this compound is limited. It’s known that this compound is a colorless liquid with a molar mass of 88148 g/mol . It has a boiling point of 127.5 °C and a melting point of -117.2 °C . Its solubility in water is 31 g/L .
Result of Action
The primary result of the action of this compound is the attraction and subsequent physical entrapment of targeted pests, such as hornets and wasps . This makes it an effective component in traps for these insects .
Biochemical Analysis
Biochemical Properties
2-Methyl-1-butanol is involved in various biochemical reactions. It has been produced from glucose by genetically modified E. coli . The precursor to threonine, 2-Keto-3-methylvalerate, is converted to this compound by the sequential action of 2-keto acid decarboxylase and dehydrogenase . This suggests that this compound interacts with these enzymes during its biosynthesis.
Cellular Effects
coli, suggesting that it can influence bacterial cell function
Molecular Mechanism
The molecular mechanism of this compound involves its conversion from 2-Keto-3-methylvalerate. This process involves the action of 2-keto acid decarboxylase, which removes a carboxyl group, and dehydrogenase, which reduces the molecule . These interactions suggest that this compound may bind to these enzymes and potentially influence their activity.
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the production of threonine, an essential amino acid . The compound 2-Keto-3-methylvalerate serves as a precursor in this pathway . The enzymes 2-keto acid decarboxylase and dehydrogenase play crucial roles in this metabolic pathway .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methyl-1-butanol can be synthesized through various methods:
From Glucose: Genetically modified Escherichia coli can convert glucose to this compound.
From Fusel Oil: This compound can be derived from fusel oil, which is a byproduct of grain fermentation.
Halogenation of Pentane: Halogenation of pentane followed by hydrolysis can also yield this compound.
Industrial Production Methods: Industrial production of this compound often involves the oxo process due to its efficiency and scalability. The process includes the hydroformylation of alkenes to produce aldehydes, which are then hydrogenated to form alcohols .
Chemical Reactions Analysis
2-Methyl-1-butanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 2-methylbutanal or further to 2-methylbutanoic acid.
Reduction: Reduction of this compound can yield hydrocarbons.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Substitution: Hydrochloric acid.
Major Products Formed:
Oxidation: 2-Methylbutanal, 2-Methylbutanoic acid.
Reduction: Hydrocarbons.
Substitution: Alkyl halides.
Scientific Research Applications
2-Methyl-1-butanol has diverse applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a precursor for the synthesis of chiral liquid crystals.
Industry: It is employed in the production of lubricants, plasticizers, and additives for oils and paints.
Comparison with Similar Compounds
- 2-Methyl-2-butanol
- Isoamyl Alcohol (3-Methyl-1-butanol)
- 1-Butanol
Properties
IUPAC Name |
2-methylbutan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12O/c1-3-5(2)4-6/h5-6H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPRQEDXDYOZYLA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
||
Record name | 2-METHYL-1-BUTANOL | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5027069 | |
Record name | 2-Methyl-1-butanol | |
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URL | https://comptox.epa.gov/dashboard/DTXSID5027069 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
88.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Colorless liquid; [Hawley], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Clear colourless liquid; cooked roasted aroma with fruity or alcoholic undertones | |
Record name | 1-Butanol, 2-methyl- | |
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Record name | 2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1208/ | |
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Boiling Point |
128 °C @ 760 MM HG, 128.00 to 130.00 °C. @ 760.00 mm Hg, 128 °C | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | (S)-2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Flash Point |
50 °C, 122 °F (50 °C) (OPEN CUP), 50 °C o.c. | |
Record name | 2-Methyl-1-butanol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Solubility |
MISCIBLE WITH ALC & ETHER, Sol in acetone, Water solubility: 30,000 mg/l : 25 °C, Solubility in water, g/100ml at 25 °C: 3.0 (moderate), Very slightly soluble in water; 50% soluble in heptane, triacetin, soluble (in ethanol) | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
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Density |
0.816 @ 20 °C/4 °C, Relative density (water = 1): 0.8, 0.815-0.820 | |
Record name | 2-METHYL-1-BUTANOL | |
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Record name | 2-METHYL-1-BUTANOL | |
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Record name | (+\/-)-2-Methyl-1-butanol | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
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Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
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Vapor Density |
3.0 (Air=1), Relative vapor density (air = 1): 3 | |
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Vapor Pressure |
3.12 [mmHg], 3.13 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 0.42 | |
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Color/Form |
COLORLESS LIQ | |
CAS No. |
137-32-6, 34713-94-5, 1565-80-6 | |
Record name | 2-Methyl-1-butanol | |
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Record name | 1-Butanol, 2-methyl- | |
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Record name | 2-methylbutan-1-ol | |
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Record name | 2-METHYL-1-BUTANOL | |
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Melting Point |
FREEZING POINT: LESS THAN -70 °C | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 2-Methyl-1-butanol primarily used for?
A1: While this compound (2M1B) possesses some potential as a biofuel [], it is primarily recognized for its contribution to the aroma and flavor profiles of various food products and alcoholic beverages. It exhibits a distinct fruit-like flavor, making it a valuable ingredient in the food and cosmetic industries [].
Q2: How is this compound produced biologically?
A2: this compound is a higher alcohol (fusel alcohol) naturally produced during fermentation processes by microorganisms like yeast. Specifically, it is derived from the amino acid isoleucine []. Genetic modifications, such as the introduction of feedback inhibition-insensitive threonine deaminase, can significantly enhance the production of 2M1B in yeast [].
Q3: What are the key aroma components in apples, and how does this compound contribute?
A3: this compound and its acetate ester are prominent aroma components in various apple cultivars, including Delicious and Nagafu No. 2 []. Notably, the peel of these apples contains a higher concentration of aroma components compared to the pulp [].
Q4: How does the yeast strain impact the production of this compound in ice wine?
A4: Different active dry yeast strains, such as K1, R2, DV10, and R-HST, used in the production of ice wine, significantly influence the final concentration of this compound []. Each strain contributes to a unique aroma profile in the finished product [].
Q5: Can this compound be enantiomerically resolved, and what are the implications?
A5: Yes, both enzymatic and chemical methods can be employed to resolve the enantiomers of this compound. Immobilized thermophilic esterase APE1547 demonstrates promising catalytic activity and enantioselectivity in the transesterification of (R,S)-2-methyl-1-butanol, yielding (S)-2-methyl-1-butanol []. This enantiomerically pure form is a valuable precursor for synthesizing chiral liquid crystals []. Candida cylindracea lipase is another enzyme capable of resolving racemic this compound in non-aqueous organic media, achieving high optical purity [].
Q6: How does the choice of aging chips impact the flavor profile of black garlic wine, particularly regarding this compound?
A6: The type of aging chips used in the production of black garlic wine significantly influences its flavor profile. For instance, using American oak chips leads to a higher concentration of fruity esters like n-propylacetate, butanoic acid, and octanoic acid. Conversely, wines aged with French oak chips exhibit a higher acetic acid content []. Interestingly, the compound allyl methyl sulfide, originating from black garlic, was exclusively detected in wines aged with American oak chips [].
Q7: What is the molecular formula and molecular weight of this compound?
A7: The molecular formula of this compound is C5H12O, and its molecular weight is 88.15 g/mol.
Q8: How can the enantiomeric composition of this compound be determined?
A8: 1H-NMR spectrometry, utilizing L-valine as a derivatizing agent, allows for the determination of the absolute configurations and enantiomeric composition of this compound []. This method analyzes the chemical shift differences between diastereomeric esters formed by reacting this compound with L-valine [].
Q9: What are the solubility characteristics of this compound?
A9: Research on the solubility of various compounds in binary solvent mixtures containing this compound provides valuable insights [, ]. The Abraham model, derived from experimental solubility data, effectively predicts the transfer of solutes into this compound from both water and the gas phase [].
Q10: How does the structure of this compound relate to its physicochemical properties?
A10: Numerous studies investigate the physicochemical properties of binary and ternary mixtures containing this compound, revealing valuable information about its behavior in solution. These studies analyze parameters such as density, viscosity, vapor-liquid equilibria, excess molar volume, and excess enthalpy, providing insights into the molecular interactions and non-ideality of these mixtures [, , , , , , , , , , , , , , , ].
Q11: Are there any computational studies on this compound and its reactions?
A11: Yes, theoretical studies employing computational chemistry methods, such as QCISD(T)/CBS//M062x/cc-pVTZ and CBS-QB3, have investigated the isomerization and decomposition reactions of this compound radicals. These studies contribute to a better understanding of the combustion process of 2M1B [].
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